REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH3:7][C:8]([CH3:18])([O:12][CH2:13][C:14](OC)=[O:15])[C:9](=[O:11])[CH3:10]>C(OCC)C>[CH3:7][C:8]1([CH3:18])[C:9](=[O:11])[CH2:10][C:14](=[O:15])[CH2:13][O:12]1 |f:0.1|
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Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)(OCC(=O)OC)C
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched into 2N HCl (25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×25 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
ADDITION
|
Details
|
treated with 10% dichloromethane in hexane (5 mL)
|
Type
|
WAIT
|
Details
|
placed in the freezer for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a cold solution of 10% dichloromethane in hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CC1=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 431 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |